Tromantadine hydrochloride
Overview
Description
Tromantadine (hydrochloride) is an antiviral compound primarily used in the treatment of herpes simplex virus infections. It is available in a topical gel form under trade names such as Viru-Merz and Viru-Merz Serol . Tromantadine is a derivative of adamantane, similar to other antiviral agents like rimantadine and amantadine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tromantadine is synthesized from 1-adamantyl nitrate. The reactions are typically carried out in sulfuric acid media. The process involves the reaction of 1-adamantyl nitrate with 2-[2-(dimethylamino)ethoxy]acetamide, resulting in the formation of the adamantylation product, which is then isolated as hydrochloride .
Industrial Production Methods: Industrial production of Tromantadine involves the use of nitrogen-containing nucleophiles and adamantane derivatives. The process may include the use of manganese catalysts and aluminum triflate under microwave irradiation to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Tromantadine undergoes various chemical reactions, including:
Oxidation: Tromantadine can be oxidized at different electrodes using cyclic voltammetry techniques.
Substitution: The adamantylation process involves substitution reactions where the adamantyl group is introduced into the molecule.
Common Reagents and Conditions:
Substitution: Reactions are carried out in sulfuric acid media with nitrogen-containing nucleophiles.
Major Products Formed:
Scientific Research Applications
Tromantadine has a wide range of scientific research applications, including:
Mechanism of Action
Tromantadine exerts its antiviral effects by inhibiting both early and late events in the virus replication cycle. It changes the glycoproteins of host cells, impeding the absorption and penetration of the virus. Additionally, it prevents the uncoating of virions, thereby inhibiting viral replication .
Comparison with Similar Compounds
Tromantadine is similar to other adamantane derivatives such as:
- Rimantadine
- Amantadine
- Adapromine
Comparison:
- Rimantadine and Amantadine: Both are used as antiviral agents but primarily target influenza A virus, whereas Tromantadine is used for herpes simplex virus .
- Adapromine: Similar in structure and function but less commonly used compared to Tromantadine .
Tromantadine’s uniqueness lies in its dual action of inhibiting both early and late stages of viral replication, making it a potent antiviral agent against herpes simplex virus .
Biological Activity
Tromantadine hydrochloride is an antiviral agent primarily used in the treatment of herpes simplex virus (HSV) infections. It is marketed under the trade name Viru-Merz and has shown efficacy comparable to other antiviral drugs like aciclovir. This article explores the biological activity of tromantadine, focusing on its mechanisms of action, efficacy in clinical studies, and relevant pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molar Mass : 280.412 g/mol
- CAS Number : 53783-83-8
Tromantadine belongs to the class of secondary carboxylic acid amides, characterized by a unique adamantane structure that contributes to its antiviral properties .
Tromantadine functions by inhibiting several stages of the herpes simplex virus replication cycle:
- Inhibition of Viral Entry : It alters glycoproteins on host cells, hindering the virus's ability to penetrate and infect cells.
- Prevention of Uncoating : The drug prevents the release of viral nucleic acids into the host cell, thereby blocking viral replication.
- Interference with Viral Assembly : Tromantadine inhibits late events in the viral life cycle, such as assembly and release of new virions .
Efficacy in Clinical Studies
Several clinical trials have evaluated the efficacy and safety of tromantadine in treating herpes simplex infections:
Table 1: Summary of Clinical Trials
Case Study: Efficacy Against Herpes Simplex
A study involving 198 patients with recurrent herpes orofacialis demonstrated that tromantadine was equally effective as aciclovir. Patients treated with either drug experienced significant reductions in symptoms and faster healing times, confirming its therapeutic equivalence .
Pharmacodynamics and Pharmacokinetics
- Absorption : Tromantadine is administered topically, allowing for localized action at infection sites.
- Distribution : Its pharmacokinetic profile suggests good local tissue penetration.
- Toxicity : Studies indicate low toxicity levels; Vero and HEp-2 cells tolerated concentrations up to 2 mg without significant morphological changes .
Immune Modulation
Recent findings suggest that tromantadine may also enhance the host immune response by promoting macrophage activity and natural killer cell function, further contributing to its antiviral effects .
Properties
IUPAC Name |
N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2.ClH/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,3-11H2,1-2H3,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRCWSNCXPHMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53783-83-8 (Parent) | |
Record name | Tromantadine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041544245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30194406 | |
Record name | Tromantadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41544-24-5 | |
Record name | Acetamide, 2-[2-(dimethylamino)ethoxy]-N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41544-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tromantadine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041544245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tromantadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(dimethylamino)ethoxy]-N-tricyclo[3.3.1.13,7]dec-1-ylacetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TROMANTADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H09LUS437B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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